Z-IETD-fmk

描述

属性

IUPAC Name |

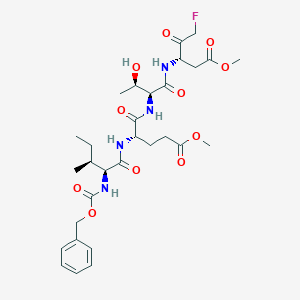

methyl (4S)-5-[[(2S,3R)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20-,21-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLCQASLWHYEMX-DEKIMQJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43FN4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-IETD-fmk: A Technical Guide to a Specific Caspase-8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-IETD-fmk (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a potent, irreversible, and cell-permeable inhibitor of caspase-8. As a key initiator caspase in the extrinsic apoptosis pathway, caspase-8 plays a crucial role in programmed cell death, making this compound an invaluable tool for researchers studying apoptosis, inflammation, and necroptosis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical properties, and detailed protocols for its use in key experimental assays.

Core Properties of this compound

| Property | Value | Reference |

| Full Name | Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone | |

| Synonyms | Z-IE(OMe)TD(OMe)-FMK | |

| Molecular Formula | C₃₀H₄₃FN₄O₁₁ | |

| Molecular Weight | 654.68 g/mol | |

| CAS Number | 210344-98-2 | |

| Appearance | Translucent film or solid powder | |

| Solubility | Soluble in DMSO (e.g., 5 mM) | |

| Purity | ≥95% (UHPLC) | |

| Storage | Store at -20°C. Reconstituted solutions are stable for up to 6 months at -20°C. Avoid repeated freeze-thaw cycles. |

Mechanism of Action

This compound is a tetrapeptide-based inhibitor designed to mimic the substrate recognition sequence of caspase-8, which is IETD (Ile-Glu-Thr-Asp). The fluoromethylketone (fmk) group forms an irreversible covalent bond with the cysteine residue in the active site of caspase-8, thereby inactivating the enzyme. The benzyloxycarbonyl (Z) group and O-methylated side chains enhance the molecule's cell permeability, allowing it to effectively inhibit intracellular caspase-8.

By specifically targeting caspase-8, this compound can be used to dissect its roles in various cellular processes. In the extrinsic apoptosis pathway, caspase-8 is recruited to the Death-Inducing Signaling Complex (DISC) upon ligand binding to death receptors like Fas or TNFR1. This leads to its activation and subsequent cleavage of downstream effector caspases, such as caspase-3, ultimately resulting in apoptosis. This compound blocks this cascade at its initiation point.

Interestingly, caspase-8 also plays a role in preventing a form of programmed necrosis called necroptosis. By inhibiting caspase-8 with this compound, researchers can induce necroptosis in certain cell types when stimulated with appropriate signals (e.g., TNF-α), providing a model to study this alternative cell death pathway.

Quantitative Data: Inhibitory Potency

The inhibitory concentration (IC50) of this compound varies for different caspases, highlighting its selectivity for caspase-8.

| Caspase | IC50 / Ki | Reference(s) |

| Caspase-8 | 350 nM (IC50) | |

| Caspase-8 | 0.46 µM (IC50 for TNFα-induced apoptosis) | |

| Caspase-10 | 5.76 µM (IC50) | |

| Caspase-9 | 3.7 µM (IC50) | |

| Caspase-3 | Partial inhibition observed | |

| Caspase-1 | Data not consistently available | |

| Caspase-6 | Data not consistently available | |

| Caspase-7 | Data not consistently available | |

| Granzyme B | Inhibitory activity reported |

Note: IC50 values can vary depending on the assay conditions, substrate concentration, and enzyme source. The data presented here are for comparative purposes.

Signaling Pathways and Experimental Workflows

Extrinsic Apoptosis Signaling Pathway

Caption: Extrinsic apoptosis pathway initiated by death receptor ligation, leading to the activation of caspase-8 and subsequent execution of apoptosis. This compound specifically inhibits active caspase-8.

General Experimental Workflow for Studying Apoptosis Inhibition

Caption: A typical experimental workflow for investigating the inhibitory effect of this compound on induced apoptosis in a cell-based model.

Experimental Protocols

Caspase-8 Colorimetric Activity Assay

This protocol is adapted from commercially available kits and published methods for measuring caspase-8 activity in cell lysates using the colorimetric substrate IETD-pNA (p-nitroanilide).

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound

-

DMSO (for vehicle control)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)

-

Caspase-8 substrate: IETD-pNA (4 mM stock in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Cell Treatment:

-

Seed cells at an appropriate density in a multi-well plate.

-

Pre-incubate cells with the desired concentration of this compound (typically 1-20 µM) or vehicle (DMSO) for 1 hour.

-

Induce apoptosis using the chosen agent (e.g., 100 ng/mL anti-Fas antibody for Jurkat cells) and incubate for the desired time (e.g., 4 hours). Include a non-induced control group.

-

-

Cell Lysate Preparation:

-

Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

-

-

Caspase-8 Activity Assay:

-

In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

-

Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

-

Add 50 µL of 2x Reaction Buffer to each well.

-

Add 5 µL of IETD-pNA substrate (final concentration 200 µM) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of a blank well (containing buffer and substrate but no lysate) from all readings.

-

Compare the absorbance of treated samples to the non-induced control to determine the fold-increase in caspase-8 activity.

-

Plot the caspase-8 activity against the concentration of this compound to determine the inhibitory effect.

-

Western Blot Analysis of Caspase-8 Cleavage

This protocol provides a general guideline for detecting the cleavage of pro-caspase-8 into its active fragments following apoptosis induction and treatment with this compound.

Materials:

-

Cell lysates prepared as described in the caspase activity assay protocol.

-

Laemmli sample buffer (with β-mercaptoethanol or DTT)

-

SDS-PAGE gels (e.g., 12-15% acrylamide)

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-Caspase-8 (to detect both pro- and cleaved forms)

-

Anti-cleaved Caspase-8 (specific for the active fragment)

-

Anti-Caspase-3 (to assess downstream activation)

-

Anti-cleaved Caspase-3

-

Anti-PARP (to detect cleavage by caspase-3)

-

Anti-β-actin or GAPDH (as a loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Mix an equal amount of protein (e.g., 20-40 µg) from each cell lysate with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-caspase-8) diluted in blocking buffer overnight at 4°C with gentle agitation. (Optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common).

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

If necessary, the membrane can be stripped of antibodies and re-probed with another primary antibody (e.g., for β-actin).

-

Expected Results:

-

Untreated/Vehicle Control: A prominent band corresponding to pro-caspase-8 (~55-57 kDa) should be visible.

-

Apoptosis-Induced: A decrease in the pro-caspase-8 band and the appearance of cleaved fragments (e.g., p43/41 and p18) should be observed.

-

This compound + Apoptosis-Induced: The cleavage of pro-caspase-8 should be significantly reduced or absent compared to the apoptosis-induced sample, indicating inhibition of caspase-8 activation.

Conclusion

This compound is a cornerstone tool for researchers investigating the intricacies of programmed cell death. Its specificity for caspase-8 allows for the precise dissection of the extrinsic apoptosis pathway and the study of alternative cell death mechanisms like necroptosis. By utilizing the information and protocols provided in this technical guide, researchers can effectively employ this compound to advance our understanding of cellular life and death processes, with potential implications for the development of novel therapeutics.

Z-IETD-fmk: A Technical Guide to its Role in Programmed Cell Death Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Z-IETD-fmk (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone) in the intricate landscape of programmed cell death. As a highly specific and cell-permeable inhibitor of caspase-8, this compound is an indispensable tool for elucidating the molecular mechanisms of apoptosis and its interplay with other cell death modalities such as necroptosis. This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.

Introduction to this compound

This compound is a synthetic, irreversible tetrapeptide inhibitor of caspase-8.[1] The peptide sequence Ile-Glu-Thr-Asp (IETD) is specifically recognized by the active site of caspase-8.[1] The molecule is modified with a benzyloxycarbonyl group (Z) at the N-terminus and O-methyl side chains, which enhance its cell permeability, and a fluoromethyl ketone (FMK) group that allows it to form a covalent bond with the catalytic cysteine residue in the active site of caspase-8, leading to irreversible inhibition.[2][3]

Caspase-8 is an initiator caspase that plays a pivotal role at the apex of the extrinsic apoptosis pathway.[2] However, its function extends beyond apoptosis, as it is also a key negative regulator of necroptosis, another form of programmed cell death.[2] Consequently, this compound serves not only as an inhibitor of extrinsic apoptosis but also as a potent inducer of necroptosis under specific cellular conditions.[2]

Mechanism of Action and Role in Apoptosis

The primary and most well-characterized role of this compound is the inhibition of the extrinsic, or death receptor-mediated, pathway of apoptosis.[4][5] This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate transmembrane receptors (e.g., Fas, TNFR1).[6]

This ligation triggers the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), to the intracellular death domain of the receptor. Procaspase-8 is then recruited to this complex, forming the Death-Inducing Signaling Complex (DISC).[6] Within the DISC, procaspase-8 molecules undergo proximity-induced dimerization and auto-proteolytic activation.

Activated caspase-8 then initiates a downstream proteolytic cascade by cleaving and activating executioner caspases, such as caspase-3 and caspase-7.[7] These executioner caspases are responsible for cleaving a multitude of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7][8]

This compound directly prevents the activation of procaspase-8 at the DISC, thereby halting the entire downstream signaling cascade and effectively blocking extrinsic apoptosis.[8][9]

References

- 1. sanbio.nl [sanbio.nl]

- 2. invivogen.com [invivogen.com]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. The concept of intrinsic versus extrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. assaygenie.com [assaygenie.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Porcine Epidemic Diarrhea-Virus-Induced Cell Death: Mechanistic Insights and Therapeutic Strategies [mdpi.com]

Z-IETD-fmk: A Technical Guide to a Key Caspase-8 Inhibitor

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-IETD-fmk (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a potent, irreversible, and cell-permeable inhibitor of caspase-8.[1][2] As a member of the caspase family of cysteine proteases, caspase-8 plays a critical role in the extrinsic pathway of apoptosis, or programmed cell death.[3] The tetrapeptide sequence "IETD" is preferentially recognized by caspase-8, making this compound a highly selective tool for studying the intricate signaling cascades that govern cellular life and death.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Discovery and Development

The development of specific caspase inhibitors like this compound arose from the need to dissect the roles of individual caspases in the complex process of apoptosis.[4] The general strategy involves a peptide sequence recognized by the target caspase, coupled with a chemical group that irreversibly binds to the enzyme's active site.[5] In the case of this compound, the fluoromethylketone (fmk) group forms an irreversible covalent bond with the cysteine residue in the active site of caspase-8.[5] The addition of a benzyloxycarbonyl (Z) group at the N-terminus enhances the hydrophobicity and cell permeability of the inhibitor, allowing it to be used effectively in cell-based assays.[5][6][7] Furthermore, the peptide is O-methylated on the aspartic acid in the P1 position, which enhances its stability and cell permeability.[2]

Mechanism of Action

This compound functions as a highly specific inhibitor of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[6][8] This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[3] This ligation leads to the recruitment of adaptor proteins like FADD, which in turn recruits pro-caspase-8, leading to its dimerization and auto-activation.[3] Activated caspase-8 then initiates a downstream caspase cascade by cleaving and activating effector caspases, such as caspase-3, which ultimately execute the apoptotic program.[9] this compound irreversibly binds to the active site of caspase-8, preventing it from cleaving its downstream substrates and thereby blocking the apoptotic signal.[1]

Beyond its role in apoptosis, this compound has also been instrumental in studying necroptosis, a form of programmed necrosis.[6] In some cellular contexts, the inhibition of caspase-8 by this compound can switch the cellular response to death receptor ligation from apoptosis to necroptosis.[6] Additionally, this compound is known to inhibit granzyme B, another protease involved in cell death.[8][9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing this compound.

| Cell Line | Assay Type | Inducing Agent | This compound Concentration | Incubation Time | Outcome |

| Jurkat | Apoptosis Assay | Anti-Fas antibody | 40 µM | 5.5 hours | Reduced apoptosis from 94% to 19%[1] |

| Jurkat | Apoptosis Assay | Camptothecin | 20 µM | 3 hours | Reduced apoptosis from ~42% to untreated control levels[2] |

| HL-60 | DNA Fragmentation | 23-HUA | 50 µM | 1 hour | Completely blocked 23-HUA-induced DNA fragmentation[9] |

| MG63 | Cytotoxicity Assay | MSP-4 | 10 µM | - | Partially reversed MSP-4-induced cytotoxicity[9] |

| HepG2 | Cell Death Assay | PPI | - | - | Accelerated PPI-induced cell death[9] |

| MRK-nu-1 | Caspase-3 Activity | Sodium Butyrate | - | - | Completely inhibited induction of caspase-3 activity[10] |

| Parameter | Value |

| IC50 (TNFα-induced apoptosis) | 0.46 µM[8] |

| Molecular Weight | 654 Da[2][7] |

Experimental Protocols

Inhibition of Apoptosis in Cell Culture

This protocol provides a general framework for using this compound to inhibit apoptosis in a cell culture model.

Materials:

-

Lyophilized this compound

-

High-purity DMSO[7]

-

Cell culture medium appropriate for the cell line

-

Apoptosis-inducing agent

-

Cell line of interest (e.g., Jurkat cells)

-

Annexin V-PE Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Reconstitution of this compound:

-

Cell Seeding:

-

Seed the cells of interest in a multi-well plate at a density appropriate for the assay. For a 6-well plate, 0.3–0.6 x 10^6 cells per well is a common starting point.[11]

-

-

Pre-incubation with this compound:

-

Dilute the this compound stock solution in cell culture medium to the desired final working concentration (typically in the range of 10-50 µM).[1][9]

-

Add the this compound-containing medium to the cells and pre-incubate for a period of 30 minutes to 1 hour.[2][11] It is crucial to maintain a final DMSO concentration below 0.2% to avoid cellular toxicity.[2]

-

-

Induction of Apoptosis:

-

Add the apoptosis-inducing agent (e.g., anti-Fas antibody at 100 ng/mL for Jurkat cells) to the cell culture.[1]

-

-

Incubation:

-

Apoptosis Assessment:

-

Harvest the cells and stain with Annexin V-PE and a viability dye (e.g., 7-AAD) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

Caspase Activity Assay

This protocol outlines how to measure the inhibitory effect of this compound on caspase-8 activity.

Materials:

-

Cell line of interest (e.g., Jurkat cells)

-

Apoptosis-inducing agent (e.g., anti-Fas antibody)

-

This compound

-

Cell lysis buffer

-

Caspase-8 substrate (e.g., Ac-IETD-pNA)

-

Microplate reader

Procedure:

-

Cell Treatment:

-

Treat cells with the apoptosis-inducing agent in the presence or absence of varying concentrations of this compound for the desired time (e.g., 4 hours).[1]

-

-

Cell Lysis:

-

Harvest the cells and prepare a cytosolic extract using a suitable lysis buffer.

-

-

Caspase Activity Measurement:

-

In a 96-well plate, add the cell lysate.

-

Add the caspase-8 substrate Ac-IETD-pNA to a final concentration of 500 µM.[1]

-

Incubate at 37°C and measure the absorbance at the appropriate wavelength for the pNA chromophore over time using a microplate reader. The rate of color change is proportional to the caspase-8 activity.

-

Mandatory Visualizations

Caption: Extrinsic apoptosis pathway showing this compound inhibition of Caspase-8.

Caption: Workflow for an in vitro apoptosis inhibition assay using this compound.

References

- 1. sanbio.nl [sanbio.nl]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. This compound | AAT Bioquest [aatbio.com]

- 4. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and this compound is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivogen.com [invivogen.com]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Effect of caspase inhibitors [bio-protocol.org]

Z-IETD-fmk: A Potent Inhibitor of Caspase-8 in the Extrinsic Apoptosis Pathway

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Z-IETD-fmk, a key chemical tool in the study of apoptosis. We will delve into its mechanism of action as a specific inhibitor of caspase-8, its role in the extrinsic apoptosis pathway, and its applications in research and drug development. This document will provide quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

The Extrinsic Apoptosis Pathway and the Role of Caspase-8

The extrinsic apoptosis pathway is a critical programmed cell death mechanism initiated by extracellular signals.[1] This pathway is triggered by the binding of death ligands, such as FasL or TNF-α, to their corresponding death receptors on the cell surface.[1][2] This ligand-receptor interaction leads to the recruitment of adaptor proteins, most notably the Fas-Associated Death Domain (FADD), which in turn recruits pro-caspase-8.[1][3] The proximity of multiple pro-caspase-8 molecules facilitates their dimerization and subsequent auto-activation through proteolytic cleavage.[3][4]

Activated caspase-8, an initiator caspase, then triggers a downstream cascade of effector caspases, primarily caspase-3 and caspase-7.[2] These effector caspases are responsible for the cleavage of a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.[5]

This compound: A Specific Inhibitor of Caspase-8

This compound (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a synthetic, cell-permeable, and irreversible inhibitor of caspase-8.[5][6] Its design is based on the preferred tetrapeptide recognition sequence of caspase-8, "IETD" (Isoleucine-Glutamic acid-Threonine-Aspartic acid).[5][7] The fluoromethylketone (fmk) moiety forms a covalent bond with the cysteine residue in the active site of caspase-8, leading to its irreversible inactivation.[7]

Mechanism of Action

This compound acts as a competitive inhibitor by binding to the active site of caspase-8, thereby preventing the binding and cleavage of its natural substrates.[7] This inhibition effectively blocks the initiation of the extrinsic apoptosis cascade at a very early stage. The O-methylation of the aspartic acid residues in its structure enhances its stability and cell permeability, allowing for its effective use in cell-based assays.[6]

Quantitative Data: Potency and Selectivity

The efficacy of this compound is demonstrated by its low half-maximal inhibitory concentration (IC50) values. While these values can vary depending on the experimental conditions, this compound shows a clear preference for caspase-8 over other caspases.

| Target | Inhibitor | IC50 Value | Reference |

| Caspase-8 | This compound | 350 nM | [8] |

| Caspase-10 | This compound | 5.76 µM | [8] |

| Caspase-9 | This compound | 3.7 µM | [8] |

| TNFα-induced Apoptosis | This compound | 0.46 µM | [9] |

Table 1: IC50 values of this compound for various caspases and apoptotic stimuli.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound to study its effects on the extrinsic apoptosis pathway.

Caspase-8 Activity Assay (Colorimetric)

This protocol is for measuring the inhibitory effect of this compound on caspase-8 activity in cell lysates using a colorimetric substrate.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., FasL, TNF-α)

-

This compound (reconstituted in DMSO)

-

Lysis Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 100 µM EDTA, 10% Glycerol)

-

Caspase-8 colorimetric substrate (e.g., Ac-IETD-pNA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and treat with the apoptosis-inducing agent in the presence or absence of various concentrations of this compound (e.g., 1 µM, 10 µM, 20 µM) for the desired time.[6] Include a vehicle control (DMSO).

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in Lysis Buffer and incubate on ice for 15 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant containing the cell lysate.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).

-

Caspase Activity Assay: In a 96-well plate, add 50 µg of protein lysate to each well. Adjust the volume with Assay Buffer.

-

Substrate Addition: Add the caspase-8 colorimetric substrate Ac-IETD-pNA to a final concentration of 200 µM.[10]

-

Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the caspase-8 activity. Compare the absorbance values of the this compound-treated samples to the untreated control to determine the percentage of inhibition.

Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol describes how to assess the inhibition of apoptosis by this compound using flow cytometry to detect the externalization of phosphatidylserine and membrane integrity.

Materials:

-

Cells treated as described in 3.1.

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Interpretation: Compare the percentage of apoptotic cells in the this compound-treated samples to the control samples.

Western Blotting for Caspase and PARP Cleavage

This protocol details the detection of caspase-8 activation and downstream substrate cleavage by western blotting.

Materials:

-

Cells treated as described in 3.1.

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-caspase-8, anti-cleaved caspase-3, anti-PARP).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: Lyse cells in RIPA buffer on ice.

-

Protein Quantification: Determine protein concentration.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Look for the disappearance of the pro-caspase-8 band and the appearance of its cleaved fragments. Also, observe the appearance of cleaved caspase-3 and the cleavage of PARP from its full-length form (116 kDa) to the cleaved fragment (89 kDa).

Visualizations

Signaling Pathway Diagram

Caption: The extrinsic apoptosis pathway and the inhibitory action of this compound on caspase-8.

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying the effects of this compound on apoptosis.

Conclusion

This compound is an indispensable tool for researchers studying the extrinsic apoptosis pathway. Its specificity for caspase-8 allows for the precise dissection of this signaling cascade. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for utilizing this compound to investigate the intricate mechanisms of programmed cell death and to explore its potential in the development of novel therapeutics targeting apoptosis.

References

- 1. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and this compound is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Effect of caspase inhibitors [bio-protocol.org]

- 4. biotech.illinois.edu [biotech.illinois.edu]

- 5. selleckchem.com [selleckchem.com]

- 6. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sanbio.nl [sanbio.nl]

The Induction of Necroptosis by Z-IETD-fmk: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. Unlike apoptosis, which is a non-inflammatory and caspase-dependent form of cell death, necroptosis is characterized by cellular swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs), leading to an inflammatory response. A key chemical probe used to induce and study necroptosis is Z-IETD-fmk, a potent and selective inhibitor of caspase-8. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound triggers necroptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways.

The Core Mechanism: Shifting the Balance from Apoptosis to Necroptosis

Under normal physiological conditions, the activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1), initiates a signaling cascade that can lead to either cell survival or apoptosis. Caspase-8 plays a pivotal role in this decision-making process. It not only acts as an initiator caspase for apoptosis but also as a crucial inhibitor of the necroptotic pathway by cleaving and inactivating key necroptotic mediators, Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.

This compound is a tetrapeptide (Ile-Glu-Thr-Asp) linked to a fluoromethyl ketone (fmk) moiety, which irreversibly binds to the active site of caspase-8, thereby inhibiting its proteolytic activity. By blocking caspase-8, this compound prevents the cleavage of RIPK1 and RIPK3, thus allowing for the assembly of a pro-necroptotic signaling complex known as the necrosome.

The Necroptotic Signaling Cascade

The induction of necroptosis by this compound, typically in the presence of a stimulus like TNF-α, can be dissected into the following key steps:

-

Death Receptor Activation and Complex I Formation: Upon TNF-α binding to TNFR1, a membrane-bound signaling complex, known as Complex I, is formed. This complex includes TNFR1-associated death domain (TRADD), TNF receptor-associated factor 2 (TRAF2), cellular inhibitor of apoptosis proteins (cIAPs), and RIPK1. In this context, RIPK1 is heavily ubiquitinated by cIAPs, which serves as a scaffold for the recruitment of downstream signaling molecules that activate pro-survival pathways like NF-κB.

-

Transition to Complex II (Apoptotic or Necroptotic): Under conditions where cIAPs are depleted or inhibited (e.g., by Smac mimetics), or when other pro-apoptotic signals are present, a cytosolic complex called Complex II is formed. In the presence of active caspase-8, Complex II (composed of FADD, pro-caspase-8, and RIPK1) leads to the activation of caspase-8 and subsequent apoptosis.

-

This compound's Intervention and Necrosome Formation: this compound's inhibition of caspase-8 is the critical event that diverts the cell from apoptosis towards necroptosis. When caspase-8 is inactive, RIPK1 and RIPK3 are no longer cleaved and are free to interact through their RIP homotypic interaction motifs (RHIMs). This interaction leads to the formation of an amyloid-like signaling platform called the necrosome, which also recruits the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).

-

Necrosome Activation and MLKL Phosphorylation: Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and trans-phosphorylation, leading to their full activation. Activated RIPK3 then phosphorylates MLKL on its pseudokinase domain.

-

MLKL Oligomerization and Translocation: Phosphorylation of MLKL induces a conformational change, leading to its oligomerization. These MLKL oligomers then translocate to the plasma membrane.

-

Execution of Necroptosis: At the plasma membrane, MLKL oligomers are believed to form pores, leading to a loss of membrane integrity, cell swelling, and eventual lysis. This rupture releases cellular contents, including DAMPs, which can trigger an inflammatory response in the surrounding tissue.

Quantitative Data on this compound Induced Necroptosis

The effective concentration of this compound for inducing necroptosis can vary depending on the cell line and the specific experimental conditions. It is often used in combination with other stimuli, such as TNF-α and a Smac mimetic (to inhibit cIAPs).

| Cell Line | This compound Concentration (µM) | Co-treatment | Incubation Time (hours) | Observed Effect |

| HT-29 (Human colon cancer) | 20 | TNF-α (10 ng/mL), Smac mimetic (100 nM) | 4 - 24 | Induction of necroptosis, MLKL phosphorylation |

| L929 (Mouse fibrosarcoma) | 20 - 50 | TNF-α (1-10 ng/mL) | 3 - 8 | Induction of necroptosis |

| Jurkat (Human T-cell leukemia) | 20 - 40 | TNF-α (20 ng/mL), Smac mimetic (1 µM) | 24 | Switch from apoptosis to necroptosis |

| Primary Macrophages | 20 - 50 | TNF-α (100 ng/mL) or LPS (100 ng/mL) | 20 - 24 | Induction of necroptosis |

Experimental Protocols

Induction of Necroptosis in Cell Culture

This protocol describes a general procedure for inducing necroptosis using this compound in combination with TNF-α and a Smac mimetic.

Materials:

-

Cell line of interest (e.g., HT-29)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

TNF-α (stock solution in sterile water or PBS with BSA)

-

Smac mimetic (e.g., BV6; stock solution in DMSO)

-

Multi-well cell culture plates

Procedure:

-

Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere and grow overnight.

-

Pre-treat the cells with this compound at the desired final concentration (e.g., 20 µM) for 30-60 minutes.

-

Add TNF-α (e.g., 10 ng/mL) and the Smac mimetic (e.g., 100 nM) to the cell culture medium.

-

Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours).

-

Proceed with downstream analysis (e.g., cell viability assay, western blotting).

Western Blot for Phosphorylated MLKL (pMLKL)

Detection of phosphorylated MLKL is a key indicator of necroptosis activation.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MLKL (Ser358), anti-total MLKL, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pMLKL overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total MLKL and a loading control like GAPDH to ensure equal loading.

Immunoprecipitation of the Necrosome

This protocol allows for the isolation and analysis of the RIPK1-RIPK3-MLKL complex.

Materials:

-

Treated cell pellets

-

Immunoprecipitation (IP) lysis buffer (e.g., containing 1% Triton X-100 and protease/phosphatase inhibitors)

-

Primary antibody for immunoprecipitation (e.g., anti-RIPK1 or anti-RIPK3)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

Procedure:

-

Lyse cells in IP lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by western blotting for the presence of RIPK1, RIPK3, and MLKL.

Distinguishing Apoptosis from Necroptosis using Flow Cytometry

This assay uses Annexin V and a membrane-impermeable DNA dye (e.g., Propidium Iodide - PI or 7-AAD) to differentiate between healthy, apoptotic, and necroptotic cells.

Materials:

-

Treated and untreated cells in suspension

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI) or 7-AAD

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Interpretation of Results:

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necroptotic cells: Annexin V-positive and PI-positive.

To further distinguish late apoptosis from necroptosis, morphological analysis (e.g., microscopy) or the use of specific inhibitors (e.g., necrostatin-1 for necroptosis) in parallel experiments is recommended.

Visualizations of Signaling Pathways and Workflows

Caption: this compound induced necroptosis signaling pathway.

Caption: Experimental workflow for studying this compound induced necroptosis.

Conclusion

This compound serves as an invaluable tool for dissecting the molecular intricacies of necroptosis. By specifically inhibiting caspase-8, it effectively reroutes the cellular response to death stimuli from a non-inflammatory apoptotic pathway to a pro-inflammatory necroptotic one. Understanding the precise mechanism of this compound-induced necroptosis is crucial for researchers in both basic science and drug development. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for investigating this important form of regulated cell death and its implications in health and disease. As research in this field continues to evolve, the principles and methodologies outlined here will provide a solid foundation for future discoveries.

An In-depth Technical Guide to Z-IETD-fmk: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Z-IETD-fmk, a potent and selective inhibitor of caspase-8. This document is intended to serve as a valuable resource for researchers and professionals involved in apoptosis research and drug development.

Chemical Structure and Properties

This compound, with the full chemical name N-benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone, is a synthetic tetrapeptide that acts as an irreversible inhibitor of caspase-8.[1] Its chemical structure is specifically designed to target the active site of this initiator caspase. The benzyloxycarbonyl (Z) group at the N-terminus and the O-methylation of the aspartic acid and glutamic acid residues enhance its cell permeability and stability.[2][3] The fluoromethyl ketone (fmk) group at the C-terminus covalently binds to the catalytic cysteine residue in the active site of caspase-8, leading to irreversible inhibition.[4]

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 210344-98-2 | [3][4][5] |

| Molecular Formula | C30H43FN4O11 | [3][6] |

| Molecular Weight | 654.7 g/mol | [2][3][6] |

| Purity | ≥95% | [3] |

| IC50 (for TNFα-induced apoptosis) | 0.46 μM | [5] |

| Solubility | Soluble in DMSO (e.g., 5 mM) | [3] |

| Working Concentration (Cell Culture) | 1-20 μM | [3] |

| Storage | Store lyophilized at -20°C. Reconstituted aliquots in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles. | [2] |

Mechanism of Action and Biological Effects

This compound is a highly selective and cell-permeable inhibitor of caspase-8.[5] Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway, which is triggered by the activation of death receptors such as Fas and TNF-R1.[1] Upon ligand binding, these receptors recruit adaptor proteins like FADD, which in turn recruits pro-caspase-8, leading to its dimerization and auto-activation. Activated caspase-8 then initiates a downstream caspase cascade by cleaving and activating effector caspases, such as caspase-3, ultimately leading to the execution of apoptosis.

This compound effectively blocks this pathway by irreversibly binding to the active site of caspase-8.[4] This inhibition prevents the cleavage of downstream substrates, including caspase-3 and Bid, thereby suppressing apoptosis.[4][7] In addition to its primary role as a caspase-8 inhibitor, this compound has also been shown to inhibit granzyme B, another protease involved in inducing apoptosis.[5][7]

Signaling Pathway Diagram

Caption: Extrinsic apoptosis pathway initiated by TNF-α and inhibited by this compound.

Experimental Protocols

Reconstitution of this compound

For experimental use, this compound is typically supplied as a lyophilized powder and should be reconstituted in sterile dimethyl sulfoxide (DMSO) to create a stock solution.[2]

Protocol:

-

Bring the vial of lyophilized this compound to room temperature.

-

Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., to make a 10 mM stock solution from 1 mg of this compound with a molecular weight of 654.7 g/mol , add 152.7 µL of DMSO).[2]

-

Vortex gently to ensure the inhibitor is fully dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

In Vitro Caspase-8 Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound on caspase-8 activity in cultured cells.

Materials:

-

Cell line of interest (e.g., Jurkat cells)

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., TNF-α plus cycloheximide, or Fas ligand)

-

This compound stock solution (in DMSO)

-

Negative control inhibitor (e.g., Z-FA-fmk)

-

Caspase-8 activity assay kit (containing a specific caspase-8 substrate, e.g., IETD-pNA or a fluorogenic substrate)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Microplate reader (colorimetric or fluorometric)

Protocol:

-

Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for your cell line and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 10, 20, 50 µM) or the negative control inhibitor for a specific duration (e.g., 30-60 minutes) before inducing apoptosis.[2] Include a vehicle control (DMSO) group.

-

Apoptosis Induction: Add the apoptosis-inducing agent to the appropriate wells and incubate for the time required to induce a significant apoptotic response (e.g., 3-6 hours).

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in the provided cell lysis buffer and incubate on ice for 10-15 minutes.

-

Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-2 minutes to pellet the cell debris.

-

Collect the supernatant containing the cell lysate.

-

-

Caspase-8 Activity Assay:

-

Determine the protein concentration of each lysate.

-

Add equal amounts of protein from each sample to the wells of a new microplate.

-

Add the caspase-8 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

-

Data Analysis: Calculate the caspase-8 activity for each sample and normalize it to the control groups. Plot the results to determine the dose-dependent inhibitory effect of this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for assessing caspase-8 inhibition.

This guide provides a foundational understanding of this compound. For specific applications and troubleshooting, consulting detailed product datasheets and relevant literature is recommended.

References

- 1. This compound | AAT Bioquest [aatbio.com]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. invivogen.com [invivogen.com]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C30H43FN4O11 | CID 25108681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Z-IETD-fmk: A Technical Guide to its Impact on Inflammatory Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-IETD-fmk is a potent, irreversible, and cell-permeable tetrapeptide inhibitor of caspase-8, a critical apical protease in the extrinsic apoptosis pathway.[1][2] While traditionally viewed as a tool to study and inhibit apoptosis, recent evidence reveals a more complex role for this compound in modulating inflammatory signaling cascades. This technical guide provides an in-depth analysis of this compound's mechanism of action, its multifaceted impact on inflammatory pathways, quantitative data from key studies, and detailed experimental protocols. We will explore its paradoxical ability to suppress apoptosis while simultaneously promoting pro-inflammatory cytokine production in specific cellular contexts, offering a comprehensive resource for researchers in immunology, cell biology, and drug development.

Mechanism of Action

This compound is a synthetic peptide, Z-Ile-Glu(O-Me)-Thr-Asp(O-Me)-FMK, designed to mimic the substrate recognition sequence of caspase-8.[1][3] The fluoromethyl ketone (FMK) group forms a covalent bond with the cysteine in the active site of caspase-8, leading to its irreversible inhibition.[1] The benzyloxycarbonyl (Z) group and O-methylated side chains enhance its cell permeability, allowing for effective use in both in vitro and in vivo studies.[1][2]

While highly selective for caspase-8, it is important to note that like other tetrapeptide inhibitors, this compound may exhibit some cross-reactivity with other caspases at higher concentrations.[4]

Impact on Apoptosis and Necroptosis Signaling

Caspase-8 resides at a crucial checkpoint in cellular life and death decisions. Its canonical role is to initiate the apoptotic cascade upon activation by death receptors such as Fas or TNFR1. By inhibiting caspase-8, this compound effectively blocks this downstream signaling, preventing the activation of executioner caspases like caspase-3 and subsequent apoptotic cell death.[5][6]

However, the inhibition of caspase-8 can also reroute the signaling pathway towards a form of programmed necrosis known as necroptosis. In the absence of active caspase-8, which normally cleaves and inactivates RIPK1 and RIPK3, these kinases can form a complex called the necrosome, leading to the phosphorylation of MLKL and subsequent plasma membrane rupture.[1][4]

Pro-inflammatory Signaling in Neutrophils

Contrary to its expected anti-inflammatory effect through apoptosis inhibition, this compound has been shown to induce a potent pro-inflammatory response, particularly in neutrophils.[4][7] In the absence of infection or other stimuli, administration of this compound in mice leads to the production of pro-inflammatory cytokines and chemokines, and a significant influx of neutrophils.[4][8]

This paradoxical effect is dependent on RIPK3 and tonic interferon-β (IFN-β) signaling, but notably, it is independent of MLKL, the executioner of necroptosis.[4][7] This suggests that this compound unveils a novel, non-necroptotic, pro-inflammatory signaling pathway in neutrophils that is normally suppressed by caspase-8.

Impact on the NLRP3 Inflammasome and Cytokine Processing

This compound's influence extends to the inflammasome, a multiprotein complex crucial for the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18. While some studies suggest this compound can suppress NLRP3 inflammasome activation, others indicate a more complex, context-dependent role.[9][10]

In certain myeloid cell models where both FADD and RIPK3 are absent, this compound treatment can paradoxically enhance IL-1β and IL-18 production.[9] This process is dependent on caspase-1/-11 and GSDMD, but not NLRP3 itself, suggesting an alternative inflammasome activation pathway is engaged when caspase-8 is inhibited.[9] In vivo studies have shown that the IL-1β production induced by this compound is significantly reduced in mice lacking caspase-1 and -11.[4]

Quantitative Data

The following tables summarize key quantitative data from various studies on this compound.

Table 1: Inhibitory Concentrations (IC50) of this compound

| Target | IC50 | Cell/System | Reference |

| Caspase-8 | 350 nM | Cell-free assay | [11] |

| TNFα-induced apoptosis | 0.46 µM | T-cells | [12] |

| Caspase-10 | 5.76 µM | Cell-free assay | [11] |

| Caspase-9 | 3.7 µM | Cell-free assay | [11] |

Table 2: In Vivo Effects of this compound on Cytokine Production and Neutrophil Recruitment

| Treatment | Analyte | Fold Change/Concentration | Time Point | Model System | Reference |

| This compound (6 mg/kg, i.p.) | Cxcl1 | Significant increase | 1 hour | Mouse Peritoneal Lavage Fluid | [4][8] |

| This compound (6 mg/kg, i.p.) | IL-1β | Significant increase | 2 hours | Mouse Peritoneal Lavage Fluid | [4][8] |

| This compound (6 mg/kg, i.p.) | IL-18 | Significant increase | 2 hours | Mouse Peritoneal Lavage Fluid | [4] |

| This compound (6 mg/kg, i.p.) | Neutrophil count | Significant increase | 4 hours | Mouse Peritoneal Lavage Fluid | [4][8] |

Table 3: In Vitro Effects of this compound on Cytokine Production

| Cell Type | Treatment | Cytokine | Fold Change/Concentration | Reference |

| Murine Peritoneal Cells | 50 µM this compound | Cxcl1 | Significant elevation | [4] |

| Murine Peritoneal Cells | 50 µM this compound | IL-1β | Significant elevation | [4] |

| Murine Bone Marrow Neutrophils | 50 µM this compound | IL-1β | Increased release | [4] |

| Human Blood | This compound | CXCL8 | Detected production | [4] |

| Human Blood | This compound | MIP-1α | Detected production | [4] |

Experimental Protocols

In Vitro Inhibition of Apoptosis

-

Cell Culture: Culture Jurkat cells (or other suitable cell line) in appropriate media.

-

Pre-incubation: Pre-incubate cells with this compound (typically 20-100 µM) for 30 minutes to 1 hour.[2] A vehicle control (DMSO) should be run in parallel.

-

Induction of Apoptosis: Induce apoptosis using an appropriate stimulus (e.g., 4 µM camptothecin for 3 hours or 100 ng/mL anti-Fas monoclonal antibody for 4-5.5 hours).[2][6]

-

Assessment of Apoptosis: Analyze apoptosis using methods such as:

In Vivo Induction of Inflammation

-

Animal Model: Use appropriate mouse strains (e.g., C57BL/6).

-

Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of approximately 6 mg/kg body weight.[4][8] A vehicle control should be used.

-

Sample Collection: At various time points (e.g., 1, 2, 4 hours), collect peritoneal lavage fluid (PLF).[4][8]

-

Analysis:

Western Blot Analysis of Signaling Proteins

-

Sample Preparation: Prepare whole-cell lysates from treated and control cells using a suitable lysis buffer (e.g., Mammalian Protein Extraction Reagent with protease inhibitors).[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, cleaved PARP, phospho-MLKL).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound is a powerful tool for studying caspase-8-mediated signaling pathways. Its utility extends far beyond a simple apoptosis inhibitor. Researchers must be aware of its potential to induce necroptosis and, in specific cell types like neutrophils, to trigger a robust pro-inflammatory response independent of cell death. This technical guide provides a framework for understanding and investigating the complex and multifaceted effects of this compound on inflammatory signaling cascades, empowering researchers to design more precise experiments and interpret their findings with greater accuracy. The dual nature of this compound highlights the intricate balance of signaling pathways that govern cell fate and inflammation, offering exciting avenues for future research and therapeutic development.

References

- 1. invivogen.com [invivogen.com]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sanbio.nl [sanbio.nl]

- 7. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Caspase-8 inactivation drives autophagy-dependent inflammasome activation in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. PV-10 Triggers Immunogenic Cell Death in Head and Neck Squamous Cell Carcinoma via Endoplasmic Reticulum Stress and Apoptosis | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

Methodological & Application

Preparing a Stock Solution of Z-IETD-fmk in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-IETD-fmk is a potent, cell-permeable, and irreversible inhibitor of caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis.[1][2][3] The tetrapeptide sequence Ile-Glu-Thr-Asp (IETD) is preferentially recognized by caspase-8.[3] The addition of a benzyloxycarbonyl group (Z) and a fluoromethyl ketone (fmk) group enhances its cell permeability and allows it to bind irreversibly to the active site of the enzyme.[2] Beyond its role in apoptosis, this compound is also known to inhibit granzyme B.[4][5][6] Due to its specific inhibitory action, this compound is a critical tool in studying apoptosis, inflammation, and other cellular processes regulated by caspase-8.[7] This document provides detailed protocols for the preparation, storage, and handling of a this compound stock solution in dimethyl sulfoxide (DMSO).

Mechanism of Action: Caspase-8 Inhibition

Caspase-8 plays a crucial role in the death receptor-mediated apoptotic pathway. Upon ligand binding to death receptors such as Fas or TNF-R1, an intracellular death-inducing signaling complex (DISC) is formed, leading to the recruitment and dimerization of pro-caspase-8. This proximity induces autoproteolytic cleavage and activation of caspase-8. Activated caspase-8 then initiates a downstream caspase cascade, primarily by cleaving and activating effector caspases like caspase-3, ultimately leading to the execution of apoptosis.[8] this compound specifically inhibits the cleavage of caspase-8, thereby blocking this signaling cascade.[4][5]

Figure 1: Simplified signaling pathway of this compound-mediated inhibition of the extrinsic apoptosis pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 654.7 g/mol (or Da) | [1][9][10] |

| Molecular Formula | C₃₀H₄₃FN₄O₁₁ | [9][10] |

| CAS Number | 210344-98-2 | [10][11][12] |

| Appearance | Lyophilized solid | [1][10][13] |

| Solubility in DMSO | ≥32.7 mg/mL; up to 100 mg/mL (152.74 mM) | [4][11][12][14] |

| Storage (Lyophilized) | -20°C for up to 3 years | [1][3][11] |

| Storage (Stock Solution) | -20°C for up to 6 months; some sources suggest storage at -80°C. Avoid multiple freeze-thaw cycles. | [1][11] |

| Typical Stock Conc. | 10 mM, 20 mM, or 100 mM in DMSO | [1][3] |

| Typical Working Conc. | 10 µM - 100 µM in cell culture | [1][4][11] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution from 1 mg of lyophilized this compound.

Materials

-

This compound, lyophilized powder (1 mg)

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Procedure

-

Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes to prevent moisture condensation.

-

Calculation of DMSO Volume:

-

Molecular Weight (MW) of this compound = 654.7 g/mol .

-

To make a 10 mM (0.010 mol/L) solution from 1 mg (0.001 g) of powder:

-

Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)

-

Volume (L) = (0.001 g / 654.7 g/mol ) / 0.010 mol/L = 0.0001527 L

-

Volume (µL) = 152.7 µL. It is common practice to round this to a more easily pipetted volume, such as 153 µL.[1]

-

-

-

Reconstitution:

-

Carefully open the vial of this compound.

-

Using a calibrated pipette, add 153 µL of anhydrous DMSO to the vial.[1]

-

Recap the vial and vortex gently until the powder is completely dissolved. To enhance solubility, you may warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[12]

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[1]

-

Store the aliquots at -20°C, where they are stable for up to 6 months. For longer-term storage, -80°C is recommended.[11]

-

-

Preparation of Working Solution:

-

When ready to use, thaw a single aliquot of the 10 mM stock solution.

-

Dilute the stock solution in your cell culture medium to the desired final working concentration (e.g., 10 µM to 100 µM).

-

Important: The final concentration of DMSO in the cell culture should not exceed 0.2-1.0% as higher concentrations can be toxic to cells.[1]

-

Figure 2: Workflow for preparing a 10 mM this compound stock solution.

Safety and Handling Precautions

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

-

DMSO is a powerful solvent and can facilitate the absorption of substances through the skin. Handle with care.

-

Work in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. invivogen.com [invivogen.com]

- 3. sanbio.nl [sanbio.nl]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and this compound is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C30H43FN4O11 | CID 25108681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, Caspase-8 inhibitor (CAS 210344-98-2) | Abcam [abcam.com]

- 11. abmole.com [abmole.com]

- 12. ichimarutrading.co.jp [ichimarutrading.co.jp]

- 13. This compound | Caspase-8 inhibitor | Probechem Biochemicals [probechem.com]

- 14. apexbt.com [apexbt.com]

In vivo administration and dosage of Z-IETD-fmk in mouse models.

Application Notes: In Vivo Administration of Z-IETD-fmk

Introduction

This compound is a potent, cell-permeable, and irreversible inhibitor of caspase-8.[1] Caspase-8 is an initiator caspase that plays a critical role in the extrinsic apoptosis pathway, which is triggered by death receptors such as Fas and TNFR1.[2][3] Beyond its pro-apoptotic function, caspase-8 is also a key regulator that suppresses a form of programmed necrotic cell death called necroptosis.[4][5] By inhibiting caspase-8, this compound can block apoptosis and, under certain conditions, promote necroptosis or other inflammatory responses.[4] Its utility in in vivo mouse models allows for the investigation of caspase-8's role in various physiological and pathological processes, including infection, inflammation, and tissue injury.[6]

Mechanism of Action

Caspase-8 sits at a crucial checkpoint in cell fate decisions. In the canonical extrinsic apoptosis pathway, activation of death receptors leads to the formation of the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is recruited and activated through dimerization. Activated caspase-8 then initiates a downstream caspase cascade, leading to apoptosis.

However, caspase-8 also has a non-apoptotic, survival role. It cleaves and inactivates key proteins in the necroptosis pathway, namely RIPK1 and RIPK3, thereby preventing the formation of the "necrosome" complex.[7]

This compound is a tetrapeptide (Ile-Glu-Thr-Asp) modified with a fluoromethyl ketone (fmk) group, which allows it to bind irreversibly to the active site of caspase-8.[3] By blocking caspase-8 activity, this compound can:

-

Inhibit extrinsic apoptosis: Preventing the downstream signaling cascade that leads to apoptotic cell death.

-

Promote necroptosis or inflammation: By preventing the cleavage of RIPK1 and RIPK3, this compound allows for the formation of the necrosome, which can lead to MLKL-mediated necroptosis or, in some cell types like neutrophils, an MLKL-independent inflammatory response.[4][6]

Figure 1. Dual role of Caspase-8 in apoptosis and necroptosis/inflammation, and the inhibitory action of this compound.

Data Presentation: In Vivo Dosage Summary

The following table summarizes published dosages and administration routes for this compound in various mouse models. It is crucial to note that the optimal dose and regimen can vary significantly depending on the mouse strain, disease model, and experimental endpoint.

| Mouse Model | This compound Dosage | Administration Route | Vehicle | Key Application & Findings | Reference(s) |

| Bacterial Peritonitis & Pneumonia (C57BL/6 mice) | 6 mg/kg | Intraperitoneal (i.p.) or Intravenous (i.v.) | 7.5% DMSO in PBS | Therapeutic administration improved bacterial clearance and survival by augmenting cytokine release and neutrophil influx.[6] | [6] |

| Endotoxin Shock (C57BL/6 mice) | 6 mg/kg | Intravenous (i.v.) | 7.5% DMSO in PBS | Protected mice against high-dose LPS challenge.[6] | [6] |

| T. cruzi Infection | 0.4 mg / 3 days | Not specified | Not specified | Reduced memory/activated CD4 and CD8 T cells, leading to increased susceptibility to infection. | [8] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes how to prepare this compound for injection. The choice of vehicle is critical for solubility and minimizing toxicity.

Materials:

-

This compound powder (MW: ~654.7 g/mol )

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare DMSO Stock Solution (e.g., 20 mM):

-

Prepare Working Injection Solution (Example for 6 mg/kg dose):

-

Calculation:

-

Assume an average mouse weight of 25 g (0.025 kg).

-

Dose needed per mouse: 6 mg/kg * 0.025 kg = 0.15 mg.

-

Assume a final injection volume of 200 µL (0.2 mL).

-

Concentration needed: 0.15 mg / 0.2 mL = 0.75 mg/mL.

-

-

Dilution (based on the vehicle used by Lentini et al., 2023):

-

The final injection solution should contain 7.5% DMSO in sterile PBS.[6]

-

To prepare 1 mL of working solution:

-

Calculate the volume of stock solution needed. If using a 20 mM stock (~13.1 mg/mL): (0.75 mg/mL * 1 mL) / 13.1 mg/mL ≈ 57.3 µL of stock.

-

The DMSO from the stock is part of the final 7.5%. Add an additional ~17.7 µL of pure DMSO to reach a total of 75 µL (7.5%).

-

Add sterile PBS to a final volume of 1 mL.

-

Simplified Dilution: A common practice is to add the required volume of DMSO stock to the appropriate volume of PBS just before injection. To make the final DMSO concentration ~7.5% in a 200 µL injection, you would need 15 µL of DMSO. If your stock is in DMSO, ensure the volume of stock used does not grossly exceed this percentage or run a vehicle control with the same final DMSO concentration.

-

-

-

Final Step: Vortex the working solution gently and use it immediately. Do not store diluted working solutions.

-

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

This protocol provides a standardized method for i.p. administration of this compound.

Materials:

-

Prepared this compound working solution

-

Mouse restraint device (optional)

-

Sterile 1 mL syringes

-

Sterile needles (25-27 gauge)

-

70% Isopropyl alcohol wipes

-

Sharps container

Procedure:

-

Animal Restraint: Securely restrain the mouse using the scruff technique, ensuring the animal is calm but immobile. Position the mouse in dorsal recumbency (on its back) with its head tilted slightly downward. This allows the abdominal organs to shift away from the injection site.

-

Site Identification: The preferred injection site is the mouse's lower right abdominal quadrant. This avoids the cecum (usually on the left) and the urinary bladder.

-

Injection:

-

Using your dominant hand, insert the needle (bevel up) at a 30-40 degree angle into the identified site.

-

Gently aspirate by pulling back slightly on the plunger. If no fluid or blood enters the syringe, you are correctly in the peritoneal cavity. If you aspirate yellow fluid (urine) or brown/green contents (intestinal), discard the syringe and re-attempt with a fresh preparation.

-

Inject the solution smoothly and steadily. The typical injection volume for a mouse is 100-200 µL.

-

-

Post-Injection:

-

Withdraw the needle at the same angle it was inserted.

-

Return the mouse to its cage.

-

Monitor the animal for several minutes for any immediate adverse reactions.

-

Properly dispose of the needle and syringe in a sharps container.

-

Mandatory Visualizations

Figure 2. General experimental workflow for in vivo studies using this compound in a mouse disease model.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. Roles of Caspases in Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sanbio.nl [sanbio.nl]

- 4. invivogen.com [invivogen.com]

- 5. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

Application of Z-IETD-fmk in Elucidating TRAIL-Induced Apoptosis

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in transformed cells while sparing most normal cells.[1] The signaling cascade initiated by TRAIL binding to its death receptors, DR4 and DR5, predominantly proceeds through the extrinsic apoptosis pathway, with caspase-8 playing a pivotal role as the initiator caspase.[2][3] Z-IETD-fmk is a potent, selective, irreversible, and cell-permeable inhibitor of caspase-8.[4][5][6] Its tetrapeptide sequence, IETD (isoleucine-glutamic acid-threonine-aspartic acid), is preferentially recognized by caspase-8.[5] This specificity makes this compound an invaluable tool for dissecting the molecular mechanisms of TRAIL-induced apoptosis and for identifying the specific contributions of the caspase-8-mediated pathway.

Mechanism of Action

This compound acts by binding to the active site of caspase-8, thereby preventing its proteolytic activation and subsequent initiation of the apoptotic cascade.[7] In the context of TRAIL-induced apoptosis, the binding of TRAIL to its receptors triggers the formation of the Death-Inducing Signaling Complex (DISC), which leads to the recruitment and dimerization of pro-caspase-8. This proximity-induced dimerization facilitates the autoproteolytic cleavage and activation of caspase-8. Activated caspase-8 then initiates the execution phase of apoptosis through two main pathways:

-